molecular formula C6H11NO4 B6237264 4-[hydroxy(methyl)carbamoyl]butanoic acid CAS No. 1227689-77-1

4-[hydroxy(methyl)carbamoyl]butanoic acid

Cat. No.: B6237264
CAS No.: 1227689-77-1
M. Wt: 161.16 g/mol
InChI Key: JFEAEEFTHWVOQX-UHFFFAOYSA-N
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Description

4-[hydroxy(methyl)carbamoyl]butanoic acid is a synthetic organic compound with the molecular formula C6H11NO4 and a molecular weight of 161.16 g/mol . Its structure features a butanoic acid chain terminated with a hydroxamic acid functional group, specifically an N-methylhydroxamate, characterized by a carbonyl group adjacent to an N-hydroxy-N-methylamine moiety . This combination of a carboxylic acid and a hydroxamic acid within a single molecule provides distinct chemical properties, including the potential for metal chelation and binding to various enzymes. The presence of these functional groups makes this compound a valuable intermediate for researchers in medicinal chemistry and chemical biology. It serves as a key precursor for the synthesis of more complex molecules, particularly in the development of enzyme inhibitors or metal-chelating probes . The structural motif is also relevant in the study of bioactive agents, as similar carbamoylbutanoic acid derivatives have been investigated for their biocidal potential, including antimicrobial and anti-cancer activities . Researchers can utilize this building block to explore structure-activity relationships and develop novel compounds for biochemical applications. This product is intended for Research Use Only and is not approved for human consumption, diagnostic, or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1227689-77-1

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

5-[hydroxy(methyl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C6H11NO4/c1-7(11)5(8)3-2-4-6(9)10/h11H,2-4H2,1H3,(H,9,10)

InChI Key

JFEAEEFTHWVOQX-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CCCC(=O)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Hydroxy Methyl Carbamoyl Butanoic Acid

Established Synthetic Pathways for 4-[hydroxy(methyl)carbamoyl]butanoic acid

Direct Synthesis Strategies

Direct synthesis of this compound would typically involve the reaction of a glutaric acid derivative with N-methylhydroxylamine. A common and effective method is the coupling of an activated form of glutaric acid with N-methylhydroxylamine. For instance, glutaric anhydride (B1165640) can be reacted with N-methylhydroxylamine in a suitable solvent. mdpi.commdpi.com This reaction opens the anhydride ring to form the desired N-methyl hydroxamic acid at one of the carboxylic acid positions, leaving the other carboxylic acid group intact.

Alternatively, the carboxylic acid can be activated using various coupling reagents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or ethyl chloroformate can be employed to facilitate the amide bond formation between glutaric acid and N-methylhydroxylamine. nih.goveurjchem.com

A general representation of the direct synthesis is depicted below:

Scheme 1: Direct Synthesis from Glutaric Anhydride

Another direct approach involves the reaction of a glutaric acid ester with N-methylhydroxylamine in the presence of a base. nih.gov The ester, such as dimethyl glutarate, can be selectively aminolyzed with N-methylhydroxylamine. This method's success is contingent on controlling the reaction conditions to favor mono-acylation and prevent the formation of the di-substituted product.

Multi-step Reaction Sequences for Compound Elaboration

Multi-step syntheses offer an alternative route, often providing greater control over the introduction of different functional groups and allowing for the use of a wider range of starting materials. savemyexams.com A plausible multi-step pathway to this compound could start from a protected form of glutaric acid.

For example, one of the carboxylic acid groups of glutaric acid could be protected as an ester. The remaining free carboxylic acid could then be activated and reacted with N-methylhydroxylamine. Subsequent deprotection of the ester group would yield the final product. This strategy ensures that the reaction with N-methylhydroxylamine occurs at only one of the two carboxylic acid sites.

Another multi-step approach could involve starting with a different difunctional molecule and modifying it to introduce the required functionalities. For instance, a derivative of 4-aminobutanoic acid could be N-methylated and subsequently hydroxylated, followed by the introduction of the second carboxyl group, although this would be a more complex and less direct route. google.comgoogle.com

Chemoenzymatic and Biocatalytic Approaches in Analogue Synthesis

The application of enzymes in organic synthesis has gained significant traction due to their high selectivity and mild reaction conditions. researchgate.netresearchgate.net While specific biocatalytic routes for this compound are not documented, the synthesis of analogous hydroxamic acids and amides using enzymes suggests potential pathways.

Lipases, amidases, and nitrilases are enzymes that have been successfully employed for the synthesis of hydroxamic acids from esters, amides, or nitriles. researchgate.netresearchgate.net For example, a lipase (B570770) could potentially catalyze the aminolysis of a glutaric acid ester with N-methylhydroxylamine. This enzymatic approach could offer high chemoselectivity, favoring the formation of the mono-substituted product. A study on the enzymatic synthesis of L-methionine and 2-hydroxy-4-(methylthio)butanoic acid (HMB) co-oligomers using papain highlights the potential of proteases in forming amide-like bonds. nih.gov

Furthermore, biocatalysis can be coupled with chemical reactions in a flow process. A continuous flow process coupling a Curtius rearrangement with a biocatalytic step has been demonstrated for the synthesis of carbamates and β-amino acid derivatives, showcasing the potential for integrated chemoenzymatic syntheses of complex molecules. beilstein-journals.orgnih.gov The enzymatic synthesis of enantiopure (R)- or (S)-2-hydroxy-4-(methylthio)butanoic acid using multi-enzyme cascades from L-methionine also demonstrates the power of biocatalysis in producing chiral hydroxy acids. researchgate.net

Green Chemistry Principles in the Synthesis of Carbamoylbutanoic Acid Derivatives

Green chemistry principles focus on designing chemical processes that are environmentally benign. nih.gov In the context of synthesizing carbamoylbutanoic acid derivatives, several green strategies can be envisioned.

The use of biocatalysts, as discussed in the previous section, is a key green chemistry approach, as it often allows for reactions to be performed in aqueous media under mild conditions, reducing the need for harsh reagents and organic solvents. researchgate.netresearchgate.net

Other green considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct synthesis methods, such as the reaction of glutaric anhydride with N-methylhydroxylamine, generally have good atom economy.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.

Energy Efficiency: Employing methods that require less energy, such as microwave-assisted synthesis or reactions that can be performed at ambient temperature. dntb.gov.ua

Renewable Feedstocks: Investigating the use of bio-based starting materials, such as succinic acid derived from microbial fermentation, as a precursor to glutaric acid and its derivatives. researchgate.netacs.org

Scale-Up Considerations for Laboratory to Research Production

Transitioning the synthesis of this compound from a laboratory scale to larger research production requires careful consideration of several factors to ensure efficiency, safety, and reproducibility.

Key Scale-Up Considerations:

FactorDescription
Reaction Kinetics and Thermodynamics Understanding the reaction rates, equilibria, and heat of reaction is crucial for designing appropriate reactor systems and ensuring temperature control to prevent runaway reactions and side product formation.
Mixing and Mass Transfer Ensuring efficient mixing becomes more challenging at a larger scale. Poor mixing can lead to localized concentration gradients, affecting reaction yield and purity.
Heat Transfer Exothermic or endothermic reactions require efficient heat exchange systems to maintain optimal reaction temperatures. The surface-area-to-volume ratio decreases as the reactor size increases, making heat transfer less efficient.
Reagent Addition and Control The rate of reagent addition can significantly impact the reaction outcome. Controlled addition using pumps is often necessary at a larger scale to manage reaction exotherms and selectivity.
Work-up and Purification Methods used for purification at the lab scale, such as column chromatography, may not be practical for larger quantities. Alternative methods like crystallization, extraction, and filtration need to be developed and optimized.
Safety A thorough hazard analysis of all reagents, intermediates, and products is essential. This includes understanding flammability, toxicity, and reactivity to implement appropriate safety protocols and engineering controls.
Cost of Goods The cost of starting materials, reagents, solvents, and energy becomes a significant factor at a larger scale. Process optimization to improve yields and reduce waste is critical for economic viability.

The industrial production of related compounds like butyric acid often involves chemical synthesis from propylene (B89431) or fermentation processes. nih.gov Continuous flow reactors are also being explored for the synthesis of hydroxamic acids, offering advantages in terms of safety, scalability, and process control. google.com

Derivatization and Structure Activity Relationship Sar Studies of 4 Hydroxy Methyl Carbamoyl Butanoic Acid and Its Analogs

Design Principles for Novel 4-[hydroxy(methyl)carbamoyl]butanoic Acid Analogs

The design of new analogs of this compound is guided by established medicinal chemistry principles aimed at enhancing target interaction and drug-like properties. The process involves strategic modifications to its two primary components: the hydroxy(methyl)carbamoyl head group and the butanoic acid scaffold.

The hydroxy(methyl)carbamoyl group is a critical functional moiety, likely responsible for key binding interactions with a biological target, such as metal chelation or hydrogen bonding. The carbamate (B1207046) group imposes a degree of conformational rigidity due to the delocalization of the nitrogen's non-bonded electrons. nih.gov Modifications to this group are central to optimizing potency and selectivity.

Key modification strategies include:

N-Methyl Group Alteration: Replacing the methyl group with other alkyl or aryl substituents can probe the size and nature of the target's binding pocket. Introducing larger or more complex groups could enhance van der Waals interactions or introduce new binding vectors.

N-Hydroxy Group Bioisosteres: The N-hydroxy group is often crucial for activity, particularly in enzyme inhibition (e.g., as a zinc-binding group in metalloenzymes). It can be replaced with other bioisosteric groups, such as N-alkoxy, N-amino, or thiol groups, to modulate binding strength, metabolic stability, and cell permeability. Metabolic hydroxy functionalization can lead to the retention, loss, or attenuation of pharmacological activity compared to the parent drug. nih.govmdpi.com

Carbamate Isosteres: The entire carbamate functionality can be replaced with other groups that mimic its electronic and steric properties, such as reversed amides, ureas, or sulfonamides, to explore alternative hydrogen bonding patterns and improve metabolic stability. nih.gov

Table 1: Representative Modifications of the Hydroxy(methyl)carbamoyl Moiety

Modification Site Original Group Example Modification Rationale
N-Alkyl -CH₃ (Methyl) -CH₂CH₃ (Ethyl) Probe for additional hydrophobic pocket space.
N-Alkyl -CH₃ (Methyl) -CH₂-Ph (Benzyl) Introduce potential for pi-stacking interactions.
N-Hydroxy -OH -OCH₃ (Methoxy) Increase lipophilicity and metabolic stability.
N-Hydroxy -OH -NH₂ (Amino) Alter hydrogen bonding capacity and basicity.

Key functionalization approaches include:

Chain Length Modification: The four-carbon chain can be shortened or lengthened to adjust the distance between the terminal carboxylic acid and the carbamoyl (B1232498) group, optimizing the geometry for target binding.

Introduction of Rigidity: Incorporating double bonds (e.g., butenoic acid) or cyclic structures (e.g., cyclopropane (B1198618) or cyclobutane (B1203170) rings) within the chain can restrict conformational flexibility. mdpi.com This can lock the molecule into a more bioactive conformation, potentially increasing affinity and selectivity.

Substitution on the Alkyl Chain: Adding substituents (e.g., methyl, fluoro, or hydroxyl groups) at the C2, C3, or C4 positions can create new interactions with the target, block metabolic pathways, or alter physicochemical properties like lipophilicity and solubility.

Table 2: Functionalization Strategies for the Butanoic Acid Scaffold

Modification Type Example Structure Rationale
Chain Homologation 5-[hydroxy(methyl)carbamoyl]pentanoic acid Optimize distance between functional groups for target binding.
Introduction of Unsaturation 4-[hydroxy(methyl)carbamoyl]but-2-enoic acid Introduce conformational rigidity and potential for new interactions.
Alkyl Substitution 4-[hydroxy(methyl)carbamoyl]-2-methylbutanoic acid Probe for steric tolerance and create chiral centers.

Systematic Derivatization for Enhanced Bio-interactions

Systematic derivatization is a methodical approach to building a library of analogs to thoroughly probe the SAR. This involves making discrete, well-planned changes to the lead compound, this compound, and assessing the impact of each change on biological activity. This strategy allows for the development of bioactive molecules that can be released from a scaffold to interact with cells. nih.gov For instance, a series of N-alkyl analogs (methyl, ethyl, propyl, isopropyl, butyl) could be synthesized to systematically map the steric and hydrophobic limits of the binding site. Similarly, the carboxylic acid could be converted to a series of esters (methyl, ethyl, benzyl) to evaluate its role as a hydrogen bond donor or an anionic center. This systematic exploration generates the data necessary for robust SAR and quantitative structure-activity relationship (QSAR) models.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Compound Optimization

QSAR modeling uses statistical and machine learning methods to build mathematical models that correlate the chemical structures of compounds with their biological activities. nih.govnih.gov For a series of this compound analogs, a QSAR model can be developed to predict the activity of novel, unsynthesized compounds, thereby guiding and prioritizing synthetic efforts.

The process involves:

Data Set Generation: A training set of analogs is synthesized, and their biological activity (e.g., IC₅₀) is measured.

Descriptor Calculation: For each analog, various physicochemical properties (descriptors) are calculated, such as lipophilicity (logP), electronic effects (Hammett constants), steric parameters (Taft parameters), and topological indices.

Model Building: Using regression techniques like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), a mathematical equation is generated that links the descriptors to the observed activity. nih.gov

Validation: The model's predictive power is tested using cross-validation techniques and an external test set of compounds not used in model generation. mdpi.comderpharmachemica.com

A hypothetical QSAR model for this series might take the form: pIC₅₀ = c₀ + c₁(logP) - c₂(Steric_Parameter) + c₃*(H-Bond_Donor_Count)

This model could reveal that activity increases with lipophilicity and hydrogen bond donor capacity but decreases with steric bulk at a specific position.

Table 3: Illustrative Data for a QSAR Study of this compound Analogs

Compound ID R-Group at C4 logP Steric Parameter (Es) Observed pIC₅₀ Predicted pIC₅₀
Lead -H -0.85 1.24 5.50 5.52
Analog-1 -CH₃ -0.35 0.00 6.10 6.08
Analog-2 -F -0.71 0.78 5.75 5.71
Analog-3 -OH -1.38 0.69 5.95 6.01

Computational and in Silico Investigations of 4 Hydroxy Methyl Carbamoyl Butanoic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets and understanding the mechanism of interaction.

Identification of Potential Binding Pockets

The identification of potential binding pockets is a critical first step in molecular docking studies. For a molecule like 4-[hydroxy(methyl)carbamoyl]butanoic acid, with its flexible backbone and multiple functional groups, several types of binding pockets could be anticipated. Algorithms that analyze the topology of protein surfaces are employed to identify cavities and grooves that could accommodate the ligand. These potential binding sites are often characterized by a combination of hydrophobic and hydrophilic residues, capable of forming various non-covalent interactions. The CASTp 3.0 server is a common tool used for such predictions, applying an alpha shape detection approach to identify and measure ligand-binding cavities on proteins. nih.gov

Due to the limited direct research on this specific compound, analogous structures from the crystallographic literature, such as derivatives of ArN(H)C(=O)(CH2)3C(=O)OH, provide insights into its potential binding modes. mdpi.com The considerable conformational flexibility of these molecules suggests they can adapt to various binding pocket shapes. mdpi.com

Table 1: Predicted Binding Pocket Characteristics for Butanoic Acid Derivatives

Feature Description Potential Interacting Residues
Hydrophobic Sub-pocket Accommodates the aliphatic chain of the butanoic acid moiety. Leucine, Isoleucine, Valine, Alanine
Hydrogen Bond Donors/Acceptors Interacts with the carboxylate and carbamoyl (B1232498) groups. Serine, Threonine, Asparagine, Glutamine, Lysine (B10760008), Arginine

| Aromatic Stacking Region | Potential interaction if a target protein possesses aromatic residues. | Phenylalanine, Tyrosine, Tryptophan |

Ligand Pose Prediction and Interaction Profiling

Once potential binding pockets are identified, docking algorithms are used to predict the most likely binding pose of this compound. These algorithms, such as those implemented in Glide, generate a series of possible conformations and orientations of the ligand within the binding site and score them based on a scoring function. nih.gov This scoring function typically includes terms for van der Waals interactions, electrostatic interactions, and hydrogen bonding. nih.gov

The interaction profile for this compound would likely involve hydrogen bonds formed by its hydroxyl, carbonyl, and carboxyl groups with polar residues in the binding pocket. The methyl group and the aliphatic chain could engage in hydrophobic interactions. The flexible nature of the butanoic acid chain allows it to adopt various conformations to maximize these interactions. mdpi.com For instance, studies on related molecules have shown the formation of supramolecular structures mediated by O-H···O and N-H···O hydrogen bonds. nih.govmdpi.com

Table 2: Predicted Interaction Profile of this compound

Interaction Type Functional Group Involved Potential Interacting Partner in Target
Hydrogen Bond Carboxyl (-COOH), Hydroxyl (-OH), Carbonyl (C=O) Polar amino acid side chains (e.g., Ser, Thr, Asn, Gln), Backbone amide groups
Hydrophobic Interaction Methyl (-CH3), Methylene (-CH2-) groups Nonpolar amino acid side chains (e.g., Leu, Val, Ile)

| Electrostatic Interaction | Carboxylate (-COO⁻) | Positively charged amino acid side chains (e.g., Lys, Arg) |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular dynamics simulations provide a dynamic picture of the protein-ligand complex, offering insights into its stability and the conformational changes that may occur over time.

Protein-Ligand Complex Dynamics

MD simulations of a protein-ligand complex, such as one involving this compound, can reveal the stability of the predicted binding pose. By simulating the movements of all atoms in the system over a period of time, researchers can observe whether the ligand remains in the binding pocket and maintains its key interactions. The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD suggests that the complex has reached equilibrium and the binding pose is maintained. These simulations can be performed using software like GROMACS. nih.gov

Solvent Effects and Conformational Ensembles

The surrounding solvent, typically water in a biological context, plays a crucial role in mediating protein-ligand interactions. MD simulations explicitly model the solvent molecules, allowing for a more realistic representation of the binding event. The effect of the solvent can be further analyzed using methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach, which calculates the binding free energy by considering the energies of the complex, protein, and ligand in both the gas phase and solution. nih.gov

The conformational flexibility of this compound means that it can exist as an ensemble of different conformations in solution. MD simulations can explore these conformational ensembles, providing a more complete understanding of the ligand's behavior both in its free state and when bound to a target.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. biointerfaceresearch.com These calculations can provide valuable information about the molecule's reactivity, stability, and spectroscopic properties. For this compound, DFT calculations could be used to determine its frontier molecular orbitals (HOMO and LUMO), which are key to understanding its chemical reactivity. The distribution of electron density and the electrostatic potential surface can also be calculated, highlighting regions of the molecule that are more likely to participate in electrostatic interactions or be susceptible to nucleophilic or electrophilic attack.

| Electrostatic Potential | Negative potential around oxygen and nitrogen atoms, positive potential around hydroxyl and carboxyl protons. | Predicts sites for electrostatic interactions and hydrogen bonding. |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting various molecular properties with a good balance between accuracy and computational cost.

DFT calculations for this compound would typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, a wealth of information can be derived. Key parameters that would be calculated include bond lengths, bond angles, and dihedral angles, which define the molecule's shape and steric properties.

Furthermore, DFT can be employed to calculate vibrational frequencies. The theoretical infrared (IR) spectrum obtained from these calculations can be compared with experimental spectra to confirm the molecular structure and the accuracy of the computational model.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value
Bond LengthC=O (Carboxylic Acid)~1.22 Å
Bond LengthC-O (Carboxylic Acid)~1.35 Å
Bond LengthC=O (Amide)~1.24 Å
Bond LengthC-N (Amide)~1.34 Å
Bond AngleO=C-O (Carboxylic Acid)~124°
Bond AngleC-N-C (Amide)~118°
Dihedral AngleC-C-C-C (Butanoic Chain)Varies

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Actual values would be obtained from specific DFT calculations.

HOMO-LUMO Analysis and Electrostatic Potentials

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For this compound, the HOMO would likely be localized on the oxygen atoms of the carboxyl and hydroxylamine (B1172632) groups, which have lone pairs of electrons. The LUMO is often found on the antibonding orbitals of the carbonyl groups.

The molecular electrostatic potential (MEP) map is another valuable tool derived from computational calculations. It visualizes the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent low electron density (positive potential), susceptible to nucleophilic attack. For this compound, the oxygen atoms of the carbonyl and hydroxyl groups would be expected to show a negative electrostatic potential.

Table 2: Hypothetical Frontier Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-
LUMO Energy-
HOMO-LUMO Gap-

Note: Specific energy values for HOMO, LUMO, and the resulting energy gap are not available in published literature for this compound and would require dedicated computational studies.

Predictive Pharmacokinetic Modeling for Research Compound Prioritization

Predictive pharmacokinetic modeling, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) modeling, uses computational algorithms to estimate the drug-like properties of a molecule. These predictions are vital in the early stages of drug discovery for prioritizing compounds with favorable pharmacokinetic profiles, thereby reducing the time and cost of development.

For this compound, various ADME parameters can be predicted based on its chemical structure. These predictions are typically based on quantitative structure-activity relationship (QSAR) models and physicochemical properties.

Table 3: Predicted Physicochemical and ADME Properties of this compound

PropertyPredicted ValueSignificance
Molecular Weight161.16 g/mol Influences absorption and distribution.
LogP (Octanol-Water Partition Coefficient)-1.0 (Predicted)Indicates hydrophilicity, affecting absorption and distribution.
Hydrogen Bond Donors2Influences solubility and binding to biological targets.
Hydrogen Bond Acceptors4Influences solubility and binding to biological targets.
Polar Surface Area (PSA)79.7 ŲAffects cell permeability and oral bioavailability.

Note: The predicted LogP value is sourced from PubChem. Other values are based on general chemical principles and would be refined by specific predictive modeling software.

These in silico predictions suggest that this compound is a relatively small, polar molecule. Its low predicted LogP indicates good water solubility. While these characteristics can be favorable for certain therapeutic applications, they might also present challenges, such as poor penetration of the blood-brain barrier. Such predictive data is instrumental for researchers in prioritizing which compounds should proceed to more intensive and costly experimental testing.

Mechanistic Biological Studies of 4 Hydroxy Methyl Carbamoyl Butanoic Acid and Its Analogs

Investigation of Enzyme Inhibition Mechanisms

The hydroxamic acid moiety, R-CO-NHOH, is a powerful metal-binding group, or chelator. This function allows it to interact with and inhibit metalloenzymes, which are enzymes that require a metal ion for their catalytic activity. The primary mechanism involves the hydroxamic acid group binding to the metal ion in the enzyme's active site, thereby blocking its normal function.

Tyrosinase: Tyrosinase is a key metalloenzyme that contains a dicopper cofactor and is essential for the production of melanin. nih.gov The hydroxamic acid functional group has been identified as a potent inhibitor of this enzyme. Studies have shown that hydroxamate-containing molecules, including the anticancer drugs vorinostat (B1683920) and panobinostat, can significantly inhibit mushroom tyrosinase with inhibitory constants (Ki) in the submicromolar range. nih.gov The inhibition is mediated by the hydroxamic acid group directly binding to the two copper atoms within the tyrosinase active site. nih.gov Differential scanning fluorimetry has confirmed that this inhibition occurs via direct interaction. nih.govresearchgate.net Kinetic studies have further elucidated the specific mechanisms of this inhibition. nih.gov Benzohydroxamic acid, a simple analog, was found to be one of the most potent inhibitors, with a Ki value of 7 nM. nih.gov

α-Glucosidase: α-Glucosidase is a crucial enzyme for carbohydrate digestion, breaking down oligosaccharides into glucose in the small intestine. scielo.brmdpi.com Inhibition of this enzyme can slow glucose absorption, which is a therapeutic strategy for managing postprandial hyperglycemia. scielo.br While direct studies on 4-[hydroxy(methyl)carbamoyl]butanoic acid are limited, various compounds have been shown to inhibit α-glucosidase. Kinetic studies on some inhibitors, such as certain hydroxyl-functionalized 2-arylbenzo[b]furans, have demonstrated a mixed-competition mechanism of inhibition. nih.gov This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. nih.gov The inhibitory activity of different compounds often involves hydrogen bonding and hydrophobic interactions within the enzyme's active site. nih.govresearchgate.net

Table 1: Inhibition of Tyrosinase by Hydroxamic Acid Analogs

Compound Inhibition Constant (Ki) Source(s)
Benzohydroxamic Acid 7 nM nih.gov
Vorinostat Submicromolar nih.gov
Panobinostat Submicromolar nih.gov

Protein Farnesyltransferase (PFT): PFT is an enzyme that attaches a farnesyl group to specific protein substrates, a critical post-translational modification for the function of proteins like Ras, which is implicated in cancer. nih.govnih.gov Inhibitors of this enzyme (FTIs) have been developed as anticancer agents. nih.gov Research has led to the design of novel, hydroxamic acid-based bisubstrate analog inhibitors of PFT. nih.gov Unlike many conventional PFT inhibitors, these compounds are non-sulfhydryl. nih.gov One such analog, which links farnesyl and tripeptide groups with a hydroxamic acid-containing linker, was optimized to achieve an IC₅₀ value of 0.33 µM and was effective at blocking protein prenylation in whole cells. nih.gov The activity of these inhibitors depends on both their peptide and farnesyl components, confirming their bisubstrate nature. nih.gov

SHP-2: Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP-2) is a phosphatase that plays a vital role in cell signaling pathways, particularly the MAP kinase pathway, which regulates cell proliferation and survival. ecancer.org While direct inhibition of SHP-2 by simple hydroxamic acids like this compound is not extensively documented, SHP-2 is a recognized target in cancer therapy. ecancer.orgnih.gov Inhibition of SHP-2 has been explored as a strategy to overcome adaptive resistance to other targeted therapies, such as MEK inhibitors. ecancer.org

Exploration of Molecular Target Modulation and Signaling Pathways

The most well-documented molecular targets of hydroxamic acid analogs are histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to chromatin condensation and repression of gene transcription. mdpi.comnih.gov

Hydroxamic acid-based compounds act as potent HDAC inhibitors. nih.govnih.gov The mechanism involves the hydroxamic acid group chelating the zinc ion (Zn²⁺) essential for catalysis within the active site of class I, II, and IV HDACs. nih.govnih.gov This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for the transcription of previously silenced genes, including tumor suppressor genes. mdpi.com This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. nih.gov

Beyond HDACs, hydroxamic acid analogs have been shown to modulate other critical signaling pathways. Notably, they can inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often overactive in many cancers. nih.govnih.gov Hydroxamic acid-based inhibitors have been developed that block the DNA-binding activity of STAT3 by interacting with its SH2 and DNA-binding domains. nih.govnih.gov This inhibition prevents STAT3-dependent gene transcription, leading to the downregulation of key proteins involved in cell survival and proliferation, such as Bcl-2, Mcl-1, and Cyclin D1. nih.gov

Assessment of Nucleic Acid Interactions

The primary anticancer mechanism of most simple hydroxamic acid analogs is not through direct binding to nucleic acids but rather through the inhibition of enzymes that modify the epigenetic landscape, such as HDACs. nih.govacs.org By inhibiting HDACs, these compounds modulate chromatin structure, which in turn affects DNA accessibility for transcription. mdpi.com

However, some studies have explored the potential for direct DNA interactions. Certain hydroxamic acid derivatives, when conjugated to a DNA-binding scaffold such as a porphyrin, have been investigated for their DNA-binding modes and nuclease activity. researchgate.net Furthermore, it has been hypothesized that potential mutagenicity observed in some hydroxamic acids under certain in vitro conditions could arise from interactions with DNA, possibly following metabolic activation and structural rearrangement. acs.org A hydroxamic-acid-containing nucleoside was also reported to inhibit the DNA repair nuclease SNM1A. dntb.gov.ua

Cellular and Subcellular Effects in In Vitro Models

In vitro studies using various cancer cell lines have demonstrated the significant cellular and subcellular effects of hydroxamic acid analogs, which are largely consequences of their enzyme inhibition and signaling pathway modulation.

A primary outcome of HDAC and STAT3 inhibition by hydroxamic acid analogs is the potent suppression of cellular proliferation. These compounds have shown strong antiproliferative activity across a wide range of human cancer cell lines, including those from pancreatic, breast, glioma, and prostate cancers, as well as leukemia. nih.govnih.govnih.gov

The antiproliferative effects are often dose-dependent, with IC₅₀ values frequently in the micromolar to nanomolar range. This inhibition of proliferation is a result of several downstream cellular events, including cell cycle arrest (often at the G1 or G2/M phase) and the induction of apoptosis (programmed cell death). mdpi.comnih.gov For instance, the well-known HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA) suppresses the proliferation of highly aggressive pancreatic cancer cells. nih.gov Similarly, novel N-hydroxycinnamamide-based derivatives have been shown to inhibit the growth of monocytic leukemia cells with a potency comparable to approved drugs like vorinostat. nih.gov

Table 2: Antiproliferative Activity of Select Hydroxamic Acid Analogs

Compound Type Cell Line(s) Effect IC₅₀ / GI₅₀ Values Source(s)
N-hydroxycinnamamide derivatives (e.g., 7d, 7p) THP-1 (Leukemia) Inhibition of proliferation, cell cycle arrest, apoptosis Potency comparable to Vorinostat nih.gov
Suberoylanilide Hydroxamic Acid (SAHA) PaTu8988 (Pancreatic) Suppression of proliferation - nih.gov
1,2,3-triazole-based hydroxamic acids (e.g., VI(i)) MCF-7 (Breast), A-549 (Lung) Inhibition of cell growth GI₅₀ < 10 µg/mL mdpi.com
Benzoic acid-based inhibitor (SH4-54) Glioma, Breast, Prostate cancer cells Decreased proliferation and viability 1-8 µM nih.gov
Hydroxamic acid-based inhibitor (SH5-07) Glioma, Breast, Prostate cancer cells Decreased proliferation and viability 1-8 µM nih.gov
Non-macrocyclic succinimide (B58015) hydroxamates (e.g., 23) Tumor cell lines Antiproliferation Potent capes.gov.br

Impact on Specific Cellular Processes (e.g., Metabolic Regulation, Barrier Function)

No published research specifically investigating the impact of this compound on metabolic regulation or cellular barrier function could be identified. Therefore, no data is available to present in this section.

Advanced Analytical and Spectroscopic Characterization in Research of 4 Hydroxy Methyl Carbamoyl Butanoic Acid

X-ray Crystallography for Solid-State Structural Elucidation

Molecular Conformation Analysis

Studies on analogous compounds, such as 4-[(4-chlorophenyl)carbamoyl]butanoic acid and its 2,4-dichloro-substituted counterpart, reveal that the molecular backbone can adopt various conformations. mdpi.commdpi.com For instance, 4-[(4-chlorophenyl)carbamoyl]butanoic acid exhibits an extended, all-trans configuration in its carbon chain. mdpi.comsemanticscholar.org However, slight variations and twists can occur. In the case of the 2,4-dichloro derivative, the backbone is kinked around the methylene-C–N(amide) bond. mdpi.com Torsion angles, which describe the rotation around a chemical bond, provide a quantitative measure of these conformational features. For example, in 4-[(4-chlorophenyl)carbamoyl]butanoic acid, while the main chain is largely planar, there are twists at the ends of the molecule. mdpi.comsemanticscholar.org The considerable conformational flexibility observed in these types of molecules is a key aspect of their structural chemistry. mdpi.com

Supramolecular Assembly and Hydrogen Bonding Networks

In the solid state, molecules of butanoic acid derivatives often organize into larger, ordered structures known as supramolecular assemblies. These assemblies are held together by non-covalent interactions, with hydrogen bonding playing a crucial role. In the crystal structure of 4-[(4-chlorophenyl)carbamoyl]butanoic acid, a prominent feature is the formation of supramolecular tapes. mdpi.comsemanticscholar.org These tapes are formed through a combination of hydrogen bonds: one involving the carboxylic acid group (O–H⋯O=C) and another involving the amide group (N–H⋯O=C). mdpi.com This intricate network of hydrogen bonds dictates the molecular packing in the crystal. mdpi.comsemanticscholar.org Similarly, in 4-(8-Hydroxy-3-methyl-1,4-dioxo-1,4-dihydro-2-naphthyl)butanoic acid, a two-dimensional network is generated through intermolecular hydrogen bonding. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and conformation of molecules in solution. For butanoic acid derivatives, both ¹H and ¹³C NMR are used for characterization. In the ¹H NMR spectrum of 4-[(4-chlorophenyl)carbamoyl]butanoic acid in DMSO-d₆, characteristic broad resonances for the hydroxyl (OH) and amide (NH) protons are observed at approximately 12.10 ppm and 10.03 ppm, respectively. mdpi.com The ¹³C NMR spectrum shows distinct signals for the carboxylic acid and amide carbonyl carbons. mdpi.commdpi.com For instance, in 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, these appear at δ 174.6 and 171.7 ppm. mdpi.com Advanced NMR techniques, such as steady-state kinetic Nuclear Overhauser Effect (NOE) measurements, can provide detailed insights into the preferred conformation of molecules in solution. ethz.ch

Mass Spectrometry (MS) and High-Resolution Techniques for Metabolite and Degradation Product Identification

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and for identifying its metabolites and degradation products. The electron ionization mass spectrum of 4-hydroxybutanoic acid, a related compound, is well-documented. nist.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the unambiguous identification of compounds. For instance, HRMS has been used in the characterization of (E)-4-((2-hydroxy-3-methoxybenzylidene)amino)butanoic acid. mdpi.com

In metabolic studies, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method. This technique has been employed to quantify urinary metabolites of certain compounds, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), which include 4-hydroxy-4-(3-pyridyl)butanoic acid. nih.govnih.gov The method often involves a derivatization step to improve the chromatographic and mass spectrometric properties of the analyte. nih.govnih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of molecular interactions.

In the FTIR spectrum of 4-[(4-chlorophenyl)carbamoyl]butanoic acid, characteristic absorption bands for the amide C=O stretch, and the asymmetric and symmetric C-O stretches of the carboxylic acid are observed. mdpi.com

Future Directions and Research Opportunities for 4 Hydroxy Methyl Carbamoyl Butanoic Acid and Its Derivatives

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. jddtonline.info These powerful computational tools can analyze vast datasets to identify patterns that may be missed by human researchers. axxam.com For 4-[hydroxy(methyl)carbamoyl]butanoic acid, AI and ML can be pivotal in accelerating its development from a lead compound to a viable therapeutic agent.

Future research should leverage AI/ML for several key applications:

De Novo Design: Generative AI models can design entirely new derivatives of this compound. axxam.com By learning the chemical rules from vast compound libraries, these models can generate novel molecular structures optimized for specific properties, such as enhanced binding affinity to a target enzyme or improved pharmacokinetic profiles. axxam.comnih.gov

Target Identification: AI algorithms can analyze complex biological data to identify novel therapeutic targets for which a hydroxamic acid inhibitor like this compound might be effective. axxam.com

Predictive Modeling: ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual derivatives. jddtonline.info This allows for the early-stage filtering of compounds that are likely to be unviable, saving significant time and resources. axxam.com

Table 1: Conceptual AI/ML Workflow for Derivative Prioritization

StepAI/ML ToolObjectiveDesired Outcome for this compound Derivatives
1Generative AIMolecule GenerationA virtual library of 10,000+ novel derivatives.
2ML Predictive ModelADMET ScreeningPrediction of properties like solubility, permeability, and potential toxicity. jddtonline.info
3Docking SimulationsBinding Affinity PredictionEstimation of binding energy to a target metalloenzyme (e.g., a specific HDAC isoform).
4Supervised LearningCandidate PrioritizationA ranked list of the top 100 most promising derivatives for laboratory synthesis and testing.

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

While traditional chemical synthesis routes for hydroxamic acids are well-established, they often involve expensive reagents and can generate significant waste. researchgate.net The future of synthesizing this compound lies in the development of novel, efficient, and sustainable pathways.

Key research opportunities include:

Enzymatic Synthesis: Biocatalysis offers a green alternative to conventional chemical methods. researchgate.netresearchgate.net Research into the use of enzymes like lipases and amidases for the synthesis of hydroxamic acids has shown promise, yielding pure products under mild temperature and pH conditions. researchgate.netresearchgate.net Exploring the use of amidase, for instance, could facilitate the direct conversion of an amide precursor to this compound. nih.gov Lipase-catalyzed reactions, which have been used to produce fatty hydroxamic acids from oils, could also be adapted. nih.gov

Flow Chemistry: Continuous flow reactors can be employed to improve the efficiency and safety of hydroxamic acid synthesis. This method has been used for reacting carboxylic esters with hydroxylamine (B1172632) and could be optimized for the specific production of this compound. nih.gov

Green Chemistry Approaches: The development of synthetic protocols that utilize non-toxic solvents, reduce energy consumption, and minimize by-product formation is crucial. researchgate.net This includes exploring base-free hydroxylaminolysis or photochemical-mediated synthesis routes that have been investigated for other hydroxamic acids. acs.org

Table 2: Comparison of Synthetic Approaches for Hydroxamic Acids

MethodAdvantagesDisadvantagesApplicability to this compound
Traditional Chemical Synthesis Well-established, versatile. acs.orgOften requires harsh conditions, expensive reagents, produces by-products. researchgate.netCurrently feasible but could be improved for sustainability.
Enzymatic Synthesis High purity, mild conditions, environmentally friendly. researchgate.netresearchgate.netEnzyme stability and cost can be a factor, requires specific substrate compatibility. researchgate.netHigh potential for a cleaner, more efficient synthesis pathway.
Flow Chemistry Improved efficiency, safety, and scalability. nih.govRequires specialized equipment and optimization.Promising for large-scale, controlled production.

Mechanistic Studies in Emerging Biological Systems

The primary mechanism of action for hydroxamic acids is their ability to chelate metal ions within the active sites of metalloenzymes. acs.orgnih.gov While this is well-understood for classes of enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), the potential for this compound to interact with other biological systems remains largely unexplored.

Future mechanistic studies should focus on:

Novel Metalloenzyme Targets: Investigating the inhibitory activity of this compound against less-studied or newly discovered metalloenzymes. This could include specific isoforms of carbonic anhydrase involved in cancer or bacterial metallo-β-lactamases that contribute to antibiotic resistance. nih.govnih.gov

Siderophore Activity: Hydroxamic acids are known to act as siderophores, which are small molecules that bind and transport iron in microorganisms. taylorandfrancis.com Research could explore whether this compound or its derivatives can be used as carriers to selectively deliver antimicrobial agents to pathogenic bacteria. taylorandfrancis.com

DNA Interaction: Some hydroxamic acids have been noted to have mutagenic properties in vitro, potentially through interactions with DNA. acs.orgnih.gov Understanding the structural features that lead to such interactions is critical for designing safer derivatives. Mechanistic studies could clarify the potential for DNA interaction and guide the design of non-mutagenic analogues. nih.gov

Development of Advanced Analytical Techniques for Compound Characterization

The robust characterization of any pharmaceutical compound and its intermediates is fundamental to drug development. Reactive functionalities, such as those often found in the synthesis of hydroxamic acids, can present significant analytical challenges. americanpharmaceuticalreview.com

Future work in this area should include:

Chromatographic Method Development: The development of stable and reproducible High-Performance Liquid Chromatography (HPLC) methods is essential. Given the polarity of this compound, techniques like hydrophilic interaction liquid chromatography (HILIC) or the use of mixed-mode stationary phases may be required to achieve adequate retention and symmetrical peak shape. americanpharmaceuticalreview.com

Mass Spectrometry (MS) and NMR: High-resolution mass spectrometry can be used for precise mass determination and impurity profiling. Advanced Nuclear Magnetic Resonance (NMR) techniques, including 2D NMR (COSY, HMBC), are necessary for unambiguous structural elucidation of the final compound and any synthetic intermediates. mdpi.commdpi.com

Forced Degradation Studies: A comprehensive understanding of the compound's stability is required. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) will help identify potential degradation products and establish the intrinsic stability of this compound.

Table 3: Predicted Mass Spectrometry Data for Analyte Characterization

AdductFormulaPredicted m/z
[M+H]⁺[C₆H₁₁NO₄+H]⁺162.07608
[M+Na]⁺[C₆H₁₁NO₄+Na]⁺184.05802
[M-H]⁻[C₆H₁₁NO₄-H]⁻160.06152
[M+NH₄]⁺[C₆H₁₁NO₄+NH₄]⁺179.10262
Data derived from computational predictions for C₆H₁₁NO₄ and can serve as a reference for experimental analysis. uni.lu

Collaborative Research Initiatives in Compound Development

The path from a promising molecule to a marketed drug is complex and requires a multidisciplinary approach. The future development of this compound would be significantly enhanced by fostering collaborative research initiatives.

Strategic collaborations should be pursued between:

Academia and Industry: Partnerships between university labs, with their focus on fundamental research and discovery, and pharmaceutical companies, with their expertise in development and commercialization, can accelerate progress.

Computational and Experimental Labs: Close collaboration between computational chemists designing virtual derivatives with AI and synthetic chemists creating them in the lab can create a powerful feedback loop, rapidly optimizing molecular design. jsr.org

Consortia and Public-Private Partnerships: Broader initiatives involving multiple research institutions, government bodies, and private companies can pool resources, share data, and tackle complex challenges in drug development that may be beyond the scope of any single entity. nih.gov Such collaborations are essential for advancing entire classes of compounds, including hydroxamic acid derivatives.

Q & A

Q. What are the recommended synthetic routes for 4-[hydroxy(methyl)carbamoyl]butanoic acid, and what critical parameters influence yield?

  • Methodological Answer : The synthesis of this compound can be approached via carbamate formation through nucleophilic substitution. A plausible route involves reacting methylamine with a suitably activated carbonyl precursor (e.g., 4-chlorocarbonylbutanoic acid) under basic conditions. Key parameters include:
  • Temperature : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis of the carbamate group).
  • Solvent Choice : Use polar aprotic solvents (e.g., THF or DMF) to enhance nucleophilicity .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity.
    Table 1 : Example Reaction Conditions for Carbamate Synthesis
PrecursorSolventBaseYield (%)
4-ClCO-butanoic acidTHFEt₃N65–72
4-OCOCl-butanoic acidDMFNaHCO₃58–63

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : Compare 1H^1H and 13C^{13}C NMR spectra with computational predictions (e.g., DFT). Key signals include:
  • 1H^1H: δ 3.1–3.3 ppm (N–CH3_3), δ 1.8–2.2 ppm (CH2_2 backbone).
  • 13C^{13}C: δ 175–178 ppm (carboxylic acid C=O), δ 155–158 ppm (carbamoyl C=O) .
  • IR : Confirm carbamate C=O stretch (~1680–1720 cm1^{-1}) and carboxylic acid O–H stretch (~2500–3300 cm1^{-1}).
  • Crystallography :
    Single-crystal X-ray diffraction (SXRD) using SHELXL for refinement . Critical steps:

Grow crystals via slow evaporation (solvent: methanol/water).

Refine anisotropic displacement parameters and validate using R-factors (< 5%).
Table 2 : Example Crystallographic Data

ParameterValue
Space groupP21_1/c
a, b, c (Å)7.12, 10.34, 12.58
R1_1 (%)3.2

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data for the compound’s reactivity?

  • Methodological Answer : Discrepancies often arise from solvent effects or unaccounted transition states. Mitigation strategies include:
  • Solvent Modeling : Use COSMO-RS or explicit solvent models in DFT calculations to better align with experimental conditions (e.g., aqueous vs. organic media) .
  • Kinetic Isotope Effects (KIEs) : Measure KIEs to validate proposed mechanisms (e.g., nucleophilic attack vs. acid catalysis).
  • Control Experiments : Compare reactivity with structurally similar compounds (e.g., 4-(dimethylamino)butanoic acid derivatives) to isolate electronic vs. steric effects .

Q. What experimental design considerations are crucial when investigating the bioactivity of this compound in enzyme inhibition studies?

  • Methodological Answer :
  • Assay Design :
  • Use fluorescence-based assays (e.g., Förster resonance energy transfer) to monitor enzyme-substrate interactions in real time.
  • Include positive controls (e.g., known carbamate-based inhibitors) and negative controls (solvent-only) .
  • Data Validation :
  • Perform dose-response curves (IC50_{50} determination) with triplicate measurements to ensure reproducibility.
  • Use molecular docking (e.g., AutoDock Vina) to correlate inhibition potency with binding affinity .
    Table 3 : Example Enzyme Inhibition Data
EnzymeIC50_{50} (µM)Binding Energy (kcal/mol)
Acetylcholinesterase12.3 ± 1.5-8.7
Carboxylesterase>100-5.2

Notes on Safety and Handling

  • Safety Precautions :
    • Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (risk: H315, H319) .
    • Use fume hoods for synthesis steps involving volatile reagents (e.g., triethylamine).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.